(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol
Description
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol is a deuterium-substituted derivative of a six-membered oxane ring with hydroxyl groups at positions 2, 3, 4, and 3. The deuterium atom replaces the hydrogen at position 2, altering its physicochemical properties while retaining the stereochemical framework of its parent compound, oxane-2,3,4,5-tetrol. This modification is significant for isotopic labeling studies, particularly in metabolic tracing, enzyme kinetics, and NMR-based structural analysis due to deuterium’s distinct spectroscopic signature and reduced kinetic isotope effects compared to tritium .

Structurally, the compound belongs to the family of polyhydroxy oxanes, which are critical intermediates in carbohydrate metabolism and biosynthesis. Its stereochemistry (3R,4S,5R) places it in a class of naturally occurring sugar analogs, though its deuterated form is synthetically derived. Applications span pharmaceutical research (e.g., probing enzyme mechanisms) and materials science (e.g., stable isotopic tracers) .
Properties
IUPAC Name |
(3R,4S,5R)-2-deuteriooxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BMXLZLHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol typically involves the deuteration of oxane derivatives. One common method is the catalytic hydrogenation of oxane in the presence of deuterium gas. The reaction conditions often include the use of a palladium catalyst and a deuterium source, such as deuterium gas or deuterated solvents. The reaction is carried out under controlled temperature and pressure to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired deuterated product.
Chemical Reactions Analysis
Types of Reactions: (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler deuterated alcohols or hydrocarbons.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used in the presence of bases or catalysts to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxane derivatives, deuterated alcohols, and various substituted oxane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the synthesis of deuterated materials and compounds for various industrial applications, including the production of stable isotopic standards.
Mechanism of Action
The mechanism of action of (3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol involves its interaction with molecular targets and pathways in biological systems. The deuterium atom in the compound can influence reaction kinetics and metabolic pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates and altered metabolic profiles, making the compound useful for studying enzyme mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight: The deuterium substitution increases the molecular weight by ~1 Da compared to non-deuterated oxane tetrols. For example, D-xylose (150.13 g/mol) vs. its deuterated analog (~151.13 g/mol) .
- NMR Shifts: Deuterium at position 2 eliminates the proton signal at δ 3.4–3.8 ppm (typical for C2-H in oxanes), simplifying ¹H-NMR interpretation. Carbon signals remain similar to non-deuterated analogs (e.g., C2 at δ 70–75 ppm in ¹³C-NMR) .
- Stability: Deuterium substitution marginally increases thermal stability due to stronger C-D bonds. However, aqueous solubility remains comparable to non-deuterated sugars (e.g., ~1.5 g/mL in water) .
Biochemical and Industrial Relevance
- Metabolic Studies : Unlike D-xylose, which is metabolized via the pentose phosphate pathway, the deuterated analog is used to track metabolic flux without perturbing enzyme kinetics .
- Enzyme Interactions : Galactose ((3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol) is metabolized by aldose reductase, while deuterated oxane tetrols show altered binding affinities due to isotopic effects (e.g., reduced Vmax in AR-catalyzed reactions) .
- Synthetic Utility : The deuterated compound’s synthesis involves regioselective deuteration using Pd/C or PtO₂ catalysts under D₂ gas, contrasting with enzymatic methods for natural sugars like trehalose .
Biological Activity
(3R,4S,5R)-2-Deuteriooxane-2,3,4,5-tetrol, also known as D-[1-2H]xylose, is a deuterated form of xylose. It has garnered interest in various biological and pharmacological studies due to its unique isotopic labeling. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 151.14 g/mol
- CAS Number : 288846-89-9
- IUPAC Name : this compound
- SMILES : OC@@HC@@HC@@HC@HC=O
Metabolic Pathways
This compound is primarily involved in carbohydrate metabolism. Its metabolic pathways are crucial for understanding its biological roles:
-
Pentose Phosphate Pathway :
- This compound can be metabolized into xylulose-5-phosphate via the oxidoreductase pathway.
- Xylulose-5-phosphate serves as a key intermediate in the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and cellular redox balance.
-
Energy Metabolism :
- The metabolism of xylose derivatives contributes to energy production through glycolysis and the generation of NADPH and ribose sugars essential for biosynthetic processes.
Pharmacological Applications
Research indicates that deuterated forms of sugars like D-[1-2H]xylose may have enhanced stability and altered metabolic rates compared to their non-deuterated counterparts. This property can be advantageous in drug development and metabolic studies.
Case Study 1: Metabolic Tracing
A study utilized D-[1-2H]xylose as a tracer to investigate carbohydrate metabolism in human subjects. The results demonstrated that the incorporation of deuterium into metabolic intermediates provided insights into the dynamics of glucose metabolism under various physiological conditions.
Case Study 2: Diabetes Research
In diabetic models, D-[1-2H]xylose was used to assess malabsorption and metabolic dysfunctions. The compound's unique isotopic signature allowed researchers to track its absorption and utilization in comparison to standard xylose.
Data Table: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Metabolic Role | Intermediate in pentose phosphate pathway |
| Energy Production | Contributes to glycolysis and NADPH generation |
| Pharmacological Use | Potential applications in metabolic tracing and diabetes research |
| Stability | Enhanced stability due to deuteration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
